molecular formula C5H9NO3 B1278287 (S)-2-Amino-2-(oxetan-3-yl)acetic acid CAS No. 394653-46-4

(S)-2-Amino-2-(oxetan-3-yl)acetic acid

Cat. No.: B1278287
CAS No.: 394653-46-4
M. Wt: 131.13 g/mol
InChI Key: RMQBFQWTJJLVRW-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(oxetan-3-yl)acetic acid is a chiral amino acid derivative featuring an oxetane ring

Scientific Research Applications

  • Synthesis of Amino Acid Derivatives : Amino acids such as (S)-2-Amino-2-(oxetan-3-yl)acetic acid can serve as intermediates in the synthesis of various natural and non-natural α-amino acids and their derivatives. For instance, [2,2-Bis(trifluoromethyl)-5-oxo-1,3-oxazolidin-4-yl]acetic acid chloride, a compound with a structure akin to this compound, is used in the synthesis of different amino acid derivatives (Burger et al., 1992).

  • Formation of Spirocycles : Compounds containing the oxetane ring, like this compound, can be utilized in the synthesis of spirocycles. This is evidenced by the use of methyl 2-(oxetane/azetidine-3 ylidene)acetate in 1,3-dipolar cycloaddition reactions to produce oxetane-containing spirocycles (Jones et al., 2016).

  • Antibacterial and Antifungal Applications : Amino acid derivatives, including those similar to this compound, have been explored for their antibacterial and antifungal activities. For example, some 1,4-Benzothiazine derivatives have shown significant activity against various bacterial and fungal strains (Kalekar et al., 2011).

  • Corrosion Inhibition : Amino acid derivatives are also studied for their potential as corrosion inhibitors. For instance, amino acid-based imidazolium zwitterions have shown promising results as eco-friendly corrosion inhibitors for mild steel (Srivastava et al., 2017).

  • Chemical Synthesis : These compounds are used in the chemical synthesis of various pharmaceuticals and materials. The efficient preparation of certain amino acid derivatives demonstrates their utility in the modification of cephalosporin antibiotics (Kanai et al., 1993).

Future Directions

The future directions of “(S)-2-Amino-2-(oxetan-3-yl)acetic acid” and similar compounds lie in their potential applications in medicinal chemistry. Their small, polar nature has led to their incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . These units have been widely adopted in medicinal chemistry programs in recent years .

Mechanism of Action

Target of Action

The primary targets of (S)-2-Amino-2-(oxetan-3-yl)acetic acidOxetane-containing compounds have been employed to improve drugs’ physicochemical properties . They have been used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

The specific mode of action of This compoundOxetane-containing compounds are known to interact with their targets in a way that improves the drug’s physicochemical properties . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Biochemical Pathways

The exact biochemical pathways affected by This compoundOxetane-containing compounds have been shown to influence various biochemical pathways due to their ability to improve the physicochemical properties of drugs .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundOxetane-containing compounds are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

Result of Action

The specific molecular and cellular effects of This compoundOxetane-containing compounds are known to improve the physicochemical properties of drugs, which can lead to enhanced efficacy and stability .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compoundIt is known that the physicochemical properties of oxetane-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route described above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxetan-

Properties

IUPAC Name

(2S)-2-amino-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBFQWTJJLVRW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CO1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.